molecular formula C9H4ClF3N2O2 B3038627 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874830-60-1

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3038627
CAS No.: 874830-60-1
M. Wt: 264.59 g/mol
InChI Key: NJBXNXQRWKNKLV-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the compound.

Cellular Effects

It is known that compounds of the imidazo[1,2-a]pyridine class can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Dosage Effects in Animal Models

It is known that compounds of the imidazo[1,2-a]pyridine class can have significant effects in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclocondensation reaction of a trifluoromethyl-containing building block with appropriate precursors . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Biological Activity

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 874830-60-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H4ClF3N2O2
  • Molecular Weight : 220.58 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥97% (HPLC)

This compound is characterized by the presence of a carboxylic acid functional group, which plays a crucial role in its biological interactions.

Anti-inflammatory Effects

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The half-maximal inhibitory concentrations (IC50) for these compounds against COX-1 and COX-2 were reported to be in the low micromolar range, indicating potent anti-inflammatory activity .

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These findings suggest that the imidazo[1,2-a]pyridine scaffold can be optimized for enhanced anti-inflammatory activity through structural modifications.

CRF(1) Receptor Antagonism

Another significant biological activity of this compound is its role as a potent antagonist of the corticotropin-releasing factor receptor type 1 (CRF(1)R). A study identified a series of compounds based on the imidazo[1,2-a]pyridine structure that demonstrated high binding affinity and selectivity towards CRF(1)R, which is implicated in stress response and anxiety disorders .

The optimization of these compounds led to enhanced antagonistic effects, showcasing the potential therapeutic applications in treating anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for the development of more effective derivatives of imidazo[1,2-a]pyridine compounds. The presence of electron-withdrawing groups like trifluoromethyl and chlorine at specific positions has been shown to enhance biological activity by improving binding affinity to target receptors and enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Anti-cancer Activity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Neuroprotective Effects : Research has indicated that certain imidazo[1,2-a]pyridine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBXNXQRWKNKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158606
Record name 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874830-60-1
Record name 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874830-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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